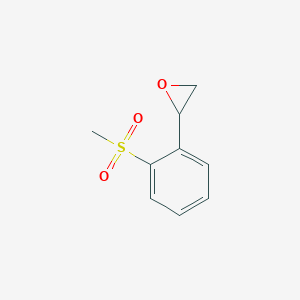

2-(2-(甲磺酰基)苯基)环氧乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2-(Methylsulfonyl)phenyl)oxirane” is a chemical compound with the molecular formula C9H10O3S . It is also known as "(2R)-2-[4-(Methylsulfonyl)phenyl]oxirane" .

Synthesis Analysis

The synthesis of oxiranes, including “2-(2-(Methylsulfonyl)phenyl)oxirane”, often involves the reaction of oxiranes with carboxylic acids, initiated by a tertiary amine . This process is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .Molecular Structure Analysis

The molecular structure of “2-(2-(Methylsulfonyl)phenyl)oxirane” consists of a three-membered ring structure, where one of the vertices is an oxygen and the other two are carbons . The carbons in an oxirane group are very reactive electrophiles .Chemical Reactions Analysis

Oxiranes, including “2-(2-(Methylsulfonyl)phenyl)oxirane”, are highly reactive and undergo a variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Physical and Chemical Properties Analysis

The physical form of “2-(2-(Methylsulfonyl)phenyl)oxirane” is a powder . It has a molecular weight of 198.239 Da and a mono-isotopic mass of 198.035065 Da .科学研究应用

选择性 COX-2 抑制

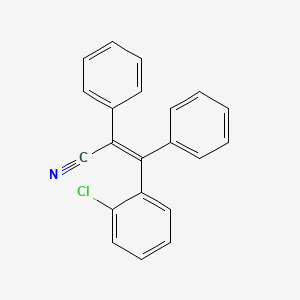

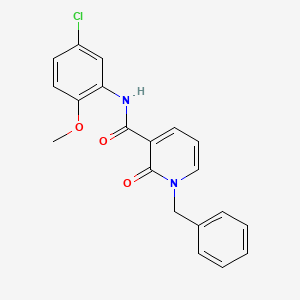

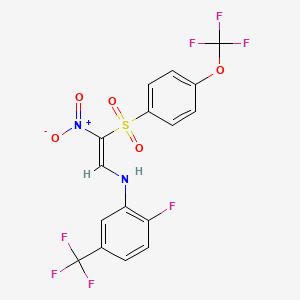

2-(2-(甲磺酰基)苯基)环氧乙烷: 作为一种选择性 COX-2 抑制剂的潜力已被研究。环氧合酶 (COX) 在将花生四烯酸转化为炎症介质中起着至关重要的作用。虽然非甾体抗炎药 (NSAIDs) 对疼痛、发烧和炎症有效,但由于胃肠溃疡等副作用,其使用受到限制。选择性 COX-2 抑制剂提供了有希望的替代方案,减少了副作用。研究人员设计并合成了一系列2-(2-(甲磺酰基)苯基)环氧乙烷衍生物,评估了它们对 COX-2 的效力和选择性。 值得注意的是,化合物8-甲基-2-(4-(甲磺酰基)苯基)-N-(对甲苯基)咪唑[1,2-a]吡啶-3-胺对 COX-2 表现出高效力 (IC50 = 0.07 µM) 和选择性 (选择性指数 = 508.6) .

抗炎特性

2-(2-(甲磺酰基)苯基)环氧乙烷的抗炎活性已被探索。它在减少由前列腺素引起的炎症、疼痛和发烧方面的潜力值得进一步研究。 研究人员合成了衍生物并评估了它们的抗炎作用,为该化合物的药理学特征提供了宝贵的见解 .

其他生物活性

虽然重点主要集中在 COX 抑制和抗炎特性上,但探索其他潜在的生物活性至关重要。进一步的研究可以调查其抗菌作用、与其他酶的潜在相互作用以及任何额外的治疗益处。

总之,2-(2-(甲磺酰基)苯基)环氧乙烷有望成为一种选择性 COX-2 抑制剂,并具有抗炎特性。然而,需要继续研究以揭示其全部生物活性范围和潜在应用。

欢迎您在参考资料文章中进一步了解这种化合物:

作用机制

Target of Action

The primary targets of 2-(2-(Methylsulfonyl)phenyl)oxirane are the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid into prostaglandins .

Mode of Action

2-(2-(Methylsulfonyl)phenyl)oxirane interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, key pro-inflammatory mediators .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins from arachidonic acid . The downstream effects include a reduction in inflammation, pain, and fever .

Result of Action

The molecular and cellular effects of 2-(2-(Methylsulfonyl)phenyl)oxirane’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can alleviate symptoms associated with inflammation, such as pain and fever .

属性

IUPAC Name |

2-(2-methylsulfonylphenyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13(10,11)9-5-3-2-4-7(9)8-6-12-8/h2-5,8H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHMSWBJPYBIRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2357262.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357263.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2357267.png)

![(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2357272.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2357273.png)

![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2357275.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357276.png)

![N,N-dimethyl-N'-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2357277.png)

![N-[(4-Fluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2357281.png)

![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2357282.png)